Superior Cytotoxic Potency in U251 Human Glioma Cells – Neocryptomerin vs. Hinokiflavone
In a head-to-head MTT assay panel, neocryptomerin (compound 6) exhibited an IC₅₀ of 19.05 ± 1.26 µg·mL⁻¹ against U251 human glioma cells, whereas the direct structural analog hinokiflavone (compound 7) required an IC₅₀ of 29.81 ± 2.89 µg·mL⁻¹ under identical experimental conditions . This corresponds to a 1.56-fold potency advantage for neocryptomerin. Converted to molar units (MW neocryptomerin = 552.5 g·mol⁻¹), the IC₅₀ values are approximately 34.5 µM and 55.4 µM respectively.
| Evidence Dimension | Cytotoxic IC₅₀ against U251 human glioma cell line |
|---|---|
| Target Compound Data | Neocryptomerin: IC₅₀ = 19.05 ± 1.26 µg·mL⁻¹ (~34.5 µM) |
| Comparator Or Baseline | Hinokiflavone: IC₅₀ = 29.81 ± 2.89 µg·mL⁻¹ (~55.4 µM) |
| Quantified Difference | Neocryptomerin is 1.56-fold more potent than hinokiflavone in U251 cells |
| Conditions | MTT assay; Selaginella tamariscina-derived compounds tested in the same experiment; Zhang et al. 2012 |
Why This Matters
A 1.56-fold lower IC₅₀ in a direct intra-study comparison provides quantitative justification for selecting neocryptomerin over hinokiflavone as a starting scaffold for anti-glioma lead development.
- [1] Zhang GG, Jing Y, Zhang HM, Ma EL, Guan J, Xue FN, Liu HX, Sun XY. Isolation and cytotoxic activity of selaginellin derivatives and biflavonoids from Selaginella tamariscina. Planta Med. 2012;78(4):390-392. DOI: 10.1055/s-0031-1298175. Table 2 (IC₅₀ data). View Source
